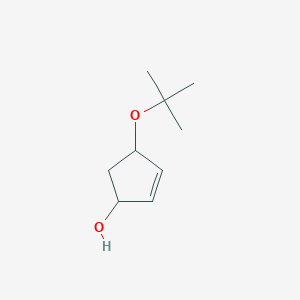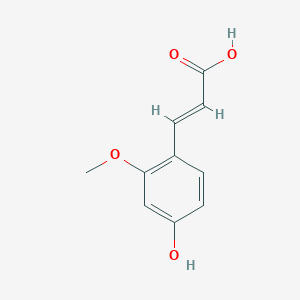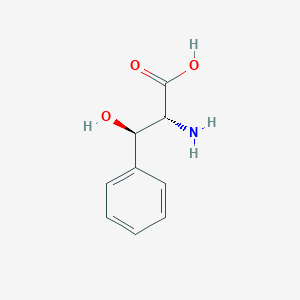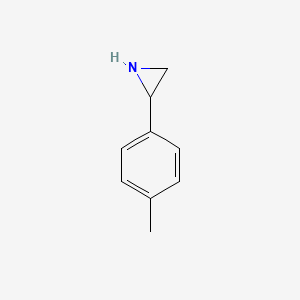
2-(4-Methylphenyl)aziridine
Overview
Description
2-(4-Methylphenyl)aziridine is an organic compound that belongs to the class of aziridines . Aziridines are organic compounds containing the aziridine functional group, a three-membered heterocycle with one amine and two methylene bridges . The parent compound of aziridines is aziridine (or ethylene imine), with a molecular formula of C2H4NH .
Synthesis Analysis
Aziridines, including 2-(4-Methylphenyl)aziridine, can be synthesized through several routes . One common method involves cyclization via nitrogen displacement of a vicinal leaving group, often using amino acid and α-amino alcohol precursors derived from epoxides . Nitrene addition to alkenes is another well-established method for the synthesis of aziridines . Recent advances in the preparation and reactivity of aziridines using modern synthetic approaches have been highlighted, comparing these new strategies with more classical approaches .Molecular Structure Analysis
Aziridines are three-membered heterocycles . The bond angles in aziridine are approximately 60°, considerably less than the normal hydrocarbon bond angle of 109.5°, which results in angle strain . Aziridine is less basic than acyclic aliphatic amines, with a pKa of 7.9 for the conjugate acid, due to increased s character of the nitrogen free electron pair .Chemical Reactions Analysis
Aziridines are often found as key intermediates in the preparation of amine building blocks, chiral auxiliaries, industrially important monomers, and medicinally important compounds . They are known for their substantial ring strain and resultant proclivity towards ring-opening reactions, making them versatile precursors of diverse amine products .Physical And Chemical Properties Analysis
Aziridines, including 2-(4-Methylphenyl)aziridine, are colorless, toxic, volatile liquids . They are less basic than acyclic aliphatic amines due to the increased s character of the nitrogen free electron pair .Scientific Research Applications
Aziridine Derivatives and Structural Analysis
Aziridines, such as the ones similar to 2-(4-Methylphenyl)aziridine, have been studied for their unique structural properties. For instance, a study on an N‐Substituted 6,7‐Benzocoumarin‐8,9‐aziridine Derivative has explored the structural aspects like the aziridine plane's dihedral angles with various ring planes. This research aids in understanding the molecular geometry and potential reactivity of such compounds (Chinnakali et al., 1998).
Applications in Antimalarial Pharmacophores
Aziridines have been recognized for their potential in antimalarial applications. A study demonstrated the synthesis of 2-(aminomethyl)aziridines and their transformation into 1,2,3-triaminopropanes. These compounds exhibited antimalarial activity, underscoring the relevance of the aziridine structure in developing novel antimalarial pharmacophores (D’hooghe et al., 2011).
Synthesis Methods for Unprotected Aziridines
The development of methods for synthesizing unprotected aziridines has been a significant area of research. A method using O-(2,4-dinitrophenyl)hydroxylamine and rhodium catalysis has been developed for direct stereospecific conversion of olefins to N-H aziridines. This method is notable for its simplicity and operational efficiency, making it valuable for synthetic chemistry (Jat et al., 2014).
Immunomodulatory Properties
The immunomodulatory properties of aziridine derivatives have been explored. One study found that certain aziridines stimulate human lymphocyte proliferation and interleukin secretion, indicating potential applications in immunostimulation and immune response modulation (Ahmed et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Recent advances in the preparation and reactivity of aziridines using modern synthetic approaches have been highlighted . These advances are expected to move the chemistry of aziridines forward in the future . There is a surge in aziridine publications within the last decade, which accounts for 30% of the total number of reports . This suggests that aziridines, including 2-(4-Methylphenyl)aziridine, will continue to be a significant area of research in the future .
properties
IUPAC Name |
2-(4-methylphenyl)aziridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-2-4-8(5-3-7)9-6-10-9/h2-5,9-10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBWIOKIYUIHOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902756 | |
| Record name | NoName_3308 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40902756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)aziridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




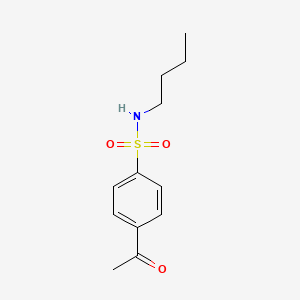
![(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid](/img/structure/B3281375.png)

![2-[Methyl(phenyl)amino]benzoic acid](/img/structure/B3281389.png)
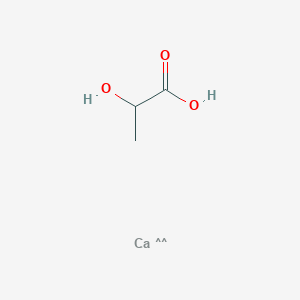
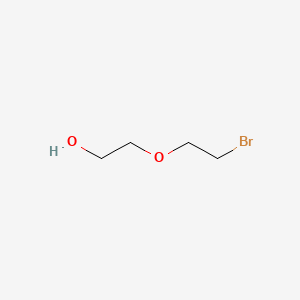
![3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B3281403.png)

![2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3281412.png)
